2-Fluoronaphthalene-1-boronic acid
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Overview
Description
2-Fluoronaphthalene-1-boronic acid is an organoboron compound with the molecular formula C10H8BFO2. It is a derivative of naphthalene, where a fluorine atom is substituted at the second position and a boronic acid group is attached at the first position. This compound is of significant interest in organic synthesis, particularly in the Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoronaphthalene-1-boronic acid can be synthesized through several methods. One common approach involves the borylation of 2-fluoronaphthalene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and is facilitated by the use of a base such as potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to handle large-scale reactions efficiently. These methods often employ similar borylation reactions but are optimized for higher yields and purity. The use of advanced catalysts and reaction conditions ensures the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoronaphthalene-1-boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most prominent reaction involving this compound.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reactions.
Oxidizing Agents: For converting the boronic acid group to phenol.
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenol Derivatives: Resulting from oxidation reactions.
Scientific Research Applications
2-Fluoronaphthalene-1-boronic acid is utilized in various scientific research applications:
Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Material Science: Used in the development of advanced materials, including polymers and electronic materials.
Biological Studies: Employed in the synthesis of biologically active compounds for research in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-fluoronaphthalene-1-boronic acid in Suzuki–Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide.
Transmetalation: The boronic acid group transfers to the palladium complex.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoronaphthalene-1-boronic acid
- 2-Chloronaphthalene-1-boronic acid
- 2-Bromonaphthalene-1-boronic acid
Uniqueness
2-Fluoronaphthalene-1-boronic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes it particularly useful in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
(2-fluoronaphthalen-1-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BFO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,13-14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCSKXXPNOBHFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=CC=CC=C12)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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